(S)-2-(3-methoxyphenyl)propanoic acid
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Description
“(S)-2-(3-methoxyphenyl)propanoic acid” is also known as “3-(3-Methoxyphenyl)propionic acid”. It is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by other synonyms such as “3-3-methoxyphenyl propionic acid”, “3-3-methoxyphenyl propanoic acid”, and “3-methoxybenzenepropanoic acid” among others .
Molecular Structure Analysis
The InChI Key for “this compound” is BJJQJLOZWBZEGA-UHFFFAOYSA-N . The SMILES representation is COC1=CC=CC(CCC(O)=O)=C1 .Physical And Chemical Properties Analysis
“this compound” is a crystalline powder that can range in color from white to cream to yellow or pale brown . It has a melting point range of 43.0°C to 46.5°C . It is soluble in water .Safety and Hazards
As with any chemical, handling “(S)-2-(3-methoxyphenyl)propanoic acid” requires appropriate safety measures. It should be stored away from strong oxidizing agents and in cool, dry conditions in well-sealed containers . More specific safety data would be available in the compound’s Safety Data Sheet (SDS).
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-(3-methoxyphenyl)propanoic acid involves the conversion of a starting material into an intermediate, which is then further reacted to form the final product. The key steps in the synthesis pathway include the protection of a functional group, the formation of a carbon-carbon bond, and the deprotection of the functional group.", "Starting Materials": [ "3-methoxybenzaldehyde", "ethylmagnesium bromide", "ethyl 2-bromoacetate", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "diethyl ether", "magnesium sulfate", "sulfuric acid", "methanol", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of 3-methoxybenzaldehyde with ethyl 2-bromoacetate in the presence of sodium hydroxide to form ethyl 3-methoxyphenylglyoxylate.", "Step 2: Formation of ethyl (S)-2-(3-methoxyphenyl)propanoate by reacting ethyl 3-methoxyphenylglyoxylate with ethylmagnesium bromide.", "Step 3: Deprotection of ethyl (S)-2-(3-methoxyphenyl)propanoate with hydrochloric acid to form (S)-2-(3-methoxyphenyl)propanoic acid.", "Step 4: Purification of (S)-2-(3-methoxyphenyl)propanoic acid by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate.", "Step 5: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid to its methyl ester by reacting with methanol and sulfuric acid.", "Step 6: Conversion of (S)-2-(3-methoxyphenyl)propanoic acid methyl ester to its acetic anhydride derivative by reacting with acetic anhydride and pyridine.", "Step 7: Purification of (S)-2-(3-methoxyphenyl)propanoic acid acetic anhydride derivative by washing with sodium bicarbonate, sodium chloride, and water, followed by extraction with diethyl ether and drying with magnesium sulfate." ] } | |
126374-24-1 | |
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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